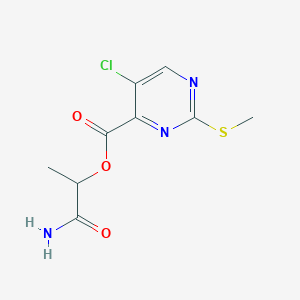

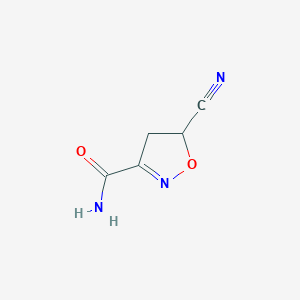

![molecular formula C24H27N3O4 B2814280 N-([2,3'-bipyridin]-3-ylmethyl)-3,4,5-triethoxybenzamide CAS No. 1903366-76-6](/img/structure/B2814280.png)

N-([2,3'-bipyridin]-3-ylmethyl)-3,4,5-triethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of bipyridine, which is a type of heterocyclic compound. Bipyridines are aromatic and contain two pyridine rings . They are commonly used as ligands in coordination chemistry .

Molecular Structure Analysis

Bipyridines have a structure similar to benzene, with sp2 hybridized carbons and nitrogens. Each of these atoms contributes a p orbital and a pi electron, allowing the ring to be fully conjugated .Chemical Reactions Analysis

The reactions of bipyridine derivatives can vary widely depending on the specific compound and conditions. In general, they can participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Bipyridines, for example, have unique properties due to their aromaticity and conjugated pi electron system .Scientific Research Applications

Coordination Polymers for Sensing Applications

Coordination polymers, such as those involving bipyridyl ligands, have been synthesized and explored for their potential as fluorescent sensors. For instance, a study on a coordination polymer demonstrates its utility as a dual functional fluorescent sensor for the selective and sensitive detection of environmental contaminants like nitrobenzene and dichromate anion. This compound represents a rare example of a sensor capable of detecting both these substances simultaneously, with the sensing mechanism confirmed through theoretical and experimental approaches (Kan & Wen, 2017)[https://consensus.app/papers/coordination-polymer-sensing-dichromate-anion-kan/640928c97bd1556eb8fb34b43f5853a3/?utm_source=chatgpt].

Antiproliferative Effects and DNA/Protein Binding

Dinuclear gold(III) compounds with bipyridyl ligands have been investigated for their potential cytotoxic and anticancer properties. Some compounds in this series showed moderate cytotoxic properties, with one specifically demonstrating significantly higher activity against human ovarian carcinoma cell lines. These compounds exhibit high and specific reactivity towards model proteins and DNA, which suggests potential mechanisms through which they exert their antiproliferative effects (Casini et al., 2006)[https://consensus.app/papers/solution-chemistry-effects-protein-binding-properties-casini/a0475b6597d45d988e7899335b8951df/?utm_source=chatgpt].

Photophysical Studies

The synthesis and characterization of bipyridyl Schiff bases from O,S,N and F-containing amines have shown that these compounds, and their metal complexes, have various applications ranging from molecular catalysis and solar energy conversion to acting as antineoplastic agents and nucleic acid probes. These findings indicate the versatility of bipyridyl-based compounds in both synthetic and medicinal chemistry (Hoq et al., 2015)[https://consensus.app/papers/synthesis-characterization-bipyridyl55-dialdehyde-hoq/10a49df423dd533ea1813ba294752d79/?utm_source=chatgpt].

Safety And Hazards

Future Directions

properties

IUPAC Name |

3,4,5-triethoxy-N-[(2-pyridin-3-ylpyridin-3-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O4/c1-4-29-20-13-19(14-21(30-5-2)23(20)31-6-3)24(28)27-16-18-10-8-12-26-22(18)17-9-7-11-25-15-17/h7-15H,4-6,16H2,1-3H3,(H,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBCWZQWDYSGKBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=C(N=CC=C2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-({[2,3'-bipyridine]-3-yl}methyl)-3,4,5-triethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

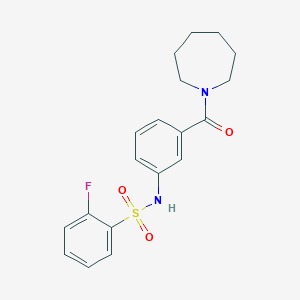

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylsulfonylpiperazine](/img/structure/B2814197.png)

![ethyl 2-[2-[1-[2-(naphthalene-2-carbonylamino)ethyl]indol-3-yl]sulfanylpropanoylamino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2814201.png)

![ethyl 2-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoacetate](/img/structure/B2814204.png)

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-methoxybenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2814205.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2814211.png)

![methyl 2-((2,5-dimethoxyphenyl)amino)-5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxylate](/img/structure/B2814213.png)

![N-{4-[3-(4-benzyl-1-piperazinyl)-2-hydroxypropoxy]phenyl}acetamide](/img/structure/B2814215.png)

![tert-butyl 2-((2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2814218.png)